7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
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Overview
Description
The compound “7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid” is a research-use-only product . It has a CAS number of 2059936-29-5 . The molecular formula of this compound is C12H18N4O4 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 282.30 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Chemical Reactivity and Derivative Synthesis
Synthesis of Derivatives : The reactivity of similar compounds has been utilized to synthesize derivatives through acylation and other reactions. For instance, the reaction of carboxylic acids chlorides with amine derivatives in the presence of triethylamine at controlled temperatures led to the formation of corresponding amides. These compounds were characterized by their physical and spectroscopic data, confirming the structural integrity and potential for further chemical manipulation (Mironovich & Shcherbinin, 2014).
Antimicrobial and Antifungal Properties : Substituted pyrazinecarboxamides, derived from similar core structures, have shown significant antimicrobial and antifungal activities. The synthesized compounds displayed variable inhibitory effects against Mycobacterium tuberculosis and Trichophyton mentagrophytes, indicating their potential as therapeutic agents. The structure-activity relationships of these compounds provide insights into the design of more potent antimicrobial agents (Doležal et al., 2006).
Cardiovascular Agents : The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems demonstrated notable coronary vasodilating and antihypertensive activities. Among these, specific derivatives were identified as promising potential cardiovascular agents, highlighting the utility of triazolo-pyrazine derivatives in the development of new therapeutic drugs for cardiovascular diseases (Sato et al., 1980).
Antioxidant Activity : Studies on the antioxidant activity of derivatives indicated that structural modifications could enhance their efficacy. For example, the introduction of electron-withdrawing substituents influenced the antioxidant properties, suggesting a strategic approach for designing compounds with improved biological activities (Novodvorskyi et al., 2020).
Mechanism of Action
Triazoles
are nitrogenous heterocyclic compounds that are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been found to possess antiviral, antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Indoles
, on the other hand, are aromatic compounds that have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
Properties
IUPAC Name |
3-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-7-13-14-9-6-16(11(19)20-12(2,3)4)8(10(17)18)5-15(7)9/h8H,5-6H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVNAWCYOKPMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(N(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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